(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
Overview
Description
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine typically involves multi-step organic synthesis. One common approach includes the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. For instance, the synthesis might start with the cyclization of a suitable precursor to form the pyrrolo[2,3-b]pyridine ring, followed by methylation and subsequent amination to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is implicated in various cancers. By binding to the receptor, the compound can prevent the activation of downstream signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- Pyrrolopyrazine derivatives
- Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
What sets (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. For example, the presence of the methanamine group may enhance its ability to interact with certain biological targets, making it a more potent inhibitor in specific contexts .
Properties
IUPAC Name |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-5-12-9-8(6)7(4-10)2-3-11-9/h2-3,5H,4,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBMYFZVSFJYIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227995 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-methanamine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-66-4 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-methanamine, 3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-methanamine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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